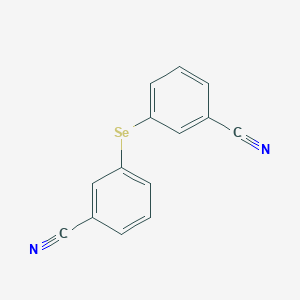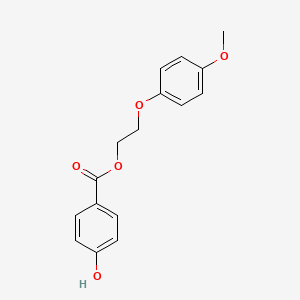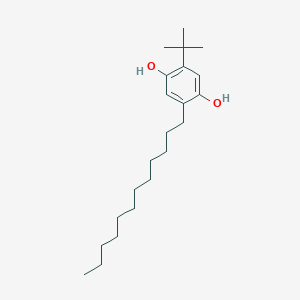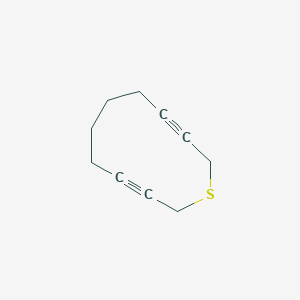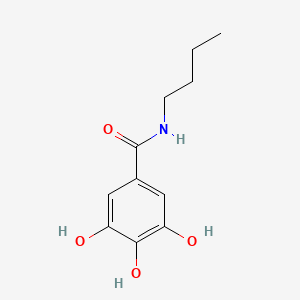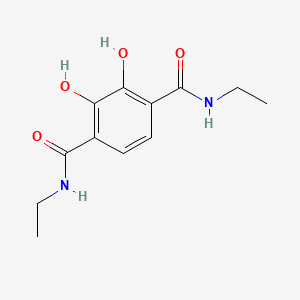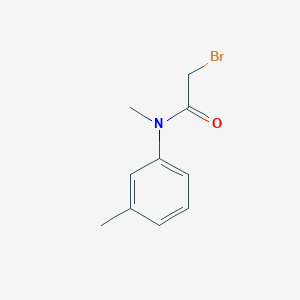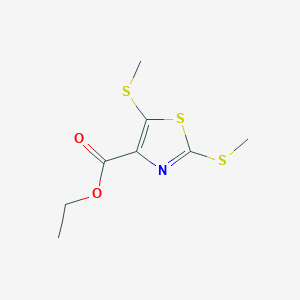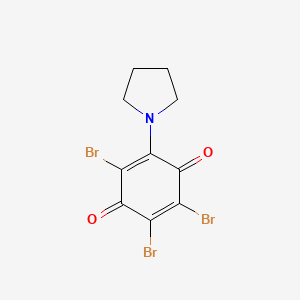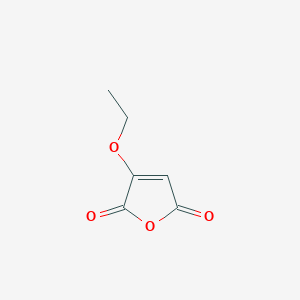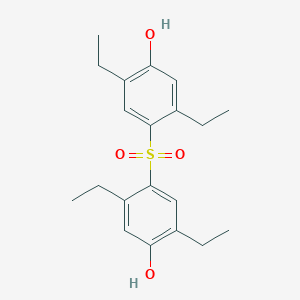
4,4'-Sulfonylbis(2,5-diethylphenol)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-Sulfonylbis(2,5-diethylphenol) is an organic compound with the molecular formula C20H26O4S. It is a bisphenol derivative where two 2,5-diethylphenol units are linked by a sulfonyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Sulfonylbis(2,5-diethylphenol) typically involves the reaction of 2,5-diethylphenol with sulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually heated to facilitate the formation of the sulfonyl linkage .
Industrial Production Methods
In industrial settings, the production of 4,4’-Sulfonylbis(2,5-diethylphenol) may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. The final product is purified through recrystallization or chromatography techniques to achieve the desired purity .
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-Sulfonylbis(2,5-diethylphenol) undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones under strong oxidizing conditions.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The phenolic hydroxyl groups can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents like lithium aluminum hydride or hydrogen in the presence of a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of sulfides.
Substitution: Formation of ethers or esters.
Wissenschaftliche Forschungsanwendungen
4,4’-Sulfonylbis(2,5-diethylphenol) has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of polymers and advanced materials.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.
Wirkmechanismus
The mechanism of action of 4,4’-Sulfonylbis(2,5-diethylphenol) involves its interaction with specific molecular targets. The phenolic groups can form hydrogen bonds with proteins or enzymes, potentially inhibiting their activity. The sulfonyl group can also interact with various biological molecules, affecting their function. These interactions can modulate biochemical pathways, leading to the observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bisphenol A: Another bisphenol derivative with similar structural features but different substituents.
4,4’-Sulfonylbis(phenol): Lacks the ethyl groups present in 4,4’-Sulfonylbis(2,5-diethylphenol).
4,4’-Dihydroxydiphenyl sulfone: Similar sulfonyl linkage but different phenolic substituents.
Uniqueness
4,4’-Sulfonylbis(2,5-diethylphenol) is unique due to the presence of ethyl groups on the phenolic rings, which can influence its chemical reactivity and physical properties. These structural differences can result in distinct biological and industrial applications compared to other similar compounds .
Eigenschaften
CAS-Nummer |
114804-28-3 |
|---|---|
Molekularformel |
C20H26O4S |
Molekulargewicht |
362.5 g/mol |
IUPAC-Name |
4-(2,5-diethyl-4-hydroxyphenyl)sulfonyl-2,5-diethylphenol |
InChI |
InChI=1S/C20H26O4S/c1-5-13-11-19(15(7-3)9-17(13)21)25(23,24)20-12-14(6-2)18(22)10-16(20)8-4/h9-12,21-22H,5-8H2,1-4H3 |
InChI-Schlüssel |
RPKHPTBQEYFRIR-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC(=C(C=C1S(=O)(=O)C2=CC(=C(C=C2CC)O)CC)CC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,4-Dihydro-2H,6H-[1,3,4]thiadiazino[2,3-b]quinazolin-6-one](/img/structure/B14306653.png)
![Methyl 3-oxo-3-[(2-phenylethyl)amino]propanoate](/img/structure/B14306656.png)
![N-{2-[4-(Cyclohexylsulfamoyl)phenyl]ethyl}acetamide](/img/structure/B14306658.png)
![N-Methyl-1-oxo-N-[(pyridin-3-yl)methyl]ethan-1-amine N-oxide](/img/structure/B14306660.png)
